
L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester” is a chemical compound with the molecular formula C6H6O7 . It belongs to the Ascorbic acid API family . It is used as a reference standard in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester” is characterized by its molecular formula C6H6O7 . The molecular weight of the compound is 190.11 . For a detailed structural analysis, a 3D molecular model or X-ray crystallography study would be helpful, but such data is not available in the search results.Applications De Recherche Scientifique
Antioxidant Activity
L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester is structurally related to ascorbic acid (vitamin C). Its unique feature lies in the oxidation of the side chain of ascorbic acid, resulting in the formation of this compound. Researchers have explored its antioxidant properties, which may contribute to scavenging free radicals and protecting cells from oxidative stress .
Biological Activity in Cell Culture Models
Studies have investigated the effects of L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester in cell culture models. It may influence cellular processes such as proliferation, differentiation, and apoptosis. Researchers continue to explore its potential applications in cell-based assays and drug discovery .
Metabolic Pathways and Biosynthesis
Understanding the biosynthesis of L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester sheds light on its role in metabolic pathways. Researchers have explored its enzymatic synthesis, precursor molecules, and potential intermediates. This knowledge contributes to our understanding of cellular metabolism and biochemistry .
Chemical Synthesis and Derivatives
Chemists have developed synthetic routes to produce L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester. Additionally, they have created derivatives with modified functional groups. These derivatives may exhibit enhanced properties or specific biological activities. Researchers explore these synthetic strategies for drug development and chemical biology .
Pharmaceutical Applications
Although not yet widely used in pharmaceutical formulations, L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester holds promise. Researchers investigate its potential as an ingredient in novel drugs, especially those targeting oxidative stress-related diseases, inflammation, or metabolic disorders .
Nutraceutical and Functional Food Ingredients
Given its structural similarity to ascorbic acid, L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester may find applications in nutraceuticals and functional foods. Researchers explore its potential health benefits, including immune system support, collagen synthesis, and overall well-being .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester involves the conversion of a starting material into an intermediate, which is then reacted with another reagent to form the final product. The key steps in this pathway include oxidation, reduction, and lactonization reactions.", "Starting Materials": [ "6-Methyl-2-hexynoic acid", "Lithium aluminum hydride (LiAlH4)", "Sodium borohydride (NaBH4)", "Acetic anhydride (Ac2O)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Tetrahydrofuran (THF)", "Diethyl ether (Et2O)" ], "Reaction": [ "Step 1: Oxidation of 6-Methyl-2-hexynoic acid to 6-Methyl-2-hexenoic acid using NaOH and Ac2O in THF", "Step 2: Reduction of 6-Methyl-2-hexenoic acid to L-threo-6-Methyl-2-hexen-1-ol using NaBH4 in Et2O", "Step 3: Oxidation of L-threo-6-Methyl-2-hexen-1-ol to L-threo-Hex-2-enaric acid using NaIO4 in water", "Step 4: Lactonization of L-threo-Hex-2-enaric acid to L-threo-Hex-2-enaric acid 1,4-Lactone using Ac2O in THF", "Step 5: Methylation of L-threo-Hex-2-enaric acid 1,4-Lactone using LiAlH4 and CH3OH in Et2O to obtain L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester" ] } | |
Numéro CAS |
122046-79-1 |
Nom du produit |
L-threo-Hex-2-enaric acid 1,4-Lactone 6-Methyl Ester |
Formule moléculaire |
C7H8O7 |
Poids moléculaire |
204.134 |
Nom IUPAC |
methyl (2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C7H8O7/c1-13-6(11)4(10)5-2(8)3(9)7(12)14-5/h4-5,8-10H,1H3/t4-,5+/m1/s1 |
Clé InChI |
YDPRPKPHLCWZNT-UHNVWZDZSA-N |
SMILES |
COC(=O)C(C1C(=C(C(=O)O1)O)O)O |
Synonymes |
1,4-Lactone-L-threo-hex-2-enaric Acid 6-Methyl Ester; Ascorbic Acid EP Impurity H |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




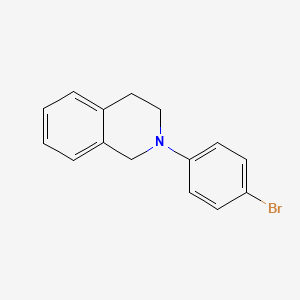
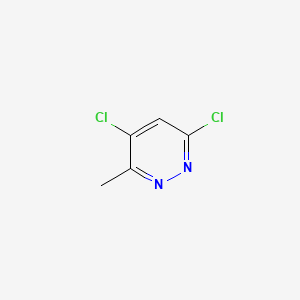
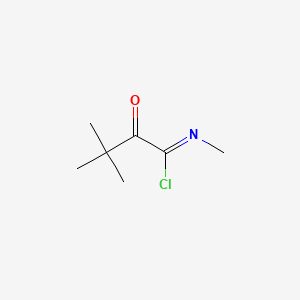
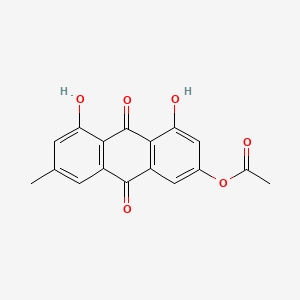
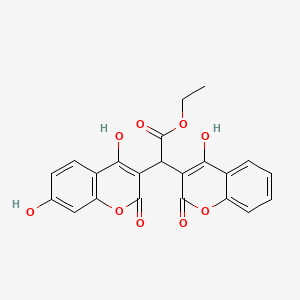

![2,6-Dimethyl-1,4,7,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)
